Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine
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Overview
Description
Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound that belongs to the class of oxazines It is characterized by a fused ring system containing both an isoxazole and an oxazine ring
Preparation Methods
The synthesis of Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby exerting anti-inflammatory effects . The pathways involved include the prostanoid biosynthetic pathway, where the compound interferes with the production of prostaglandins and other inflammatory mediators.
Comparison with Similar Compounds
Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine can be compared with other oxazine derivatives such as:
1,3-Oxazine: Known for its pharmacological applications and use in materials science.
Naphtho[1,2-e][1,3]oxazine: Exhibits significant anti-inflammatory activity and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R,3aS)-3a-methyl-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine |
InChI |
InChI=1S/C13H17NO2/c1-13-8-5-9-15-14(13)16-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-,13+/m1/s1 |
InChI Key |
XLPRNQSHDDIIGZ-OLZOCXBDSA-N |
Isomeric SMILES |
C[C@@]12CCCON1O[C@H](C2)C3=CC=CC=C3 |
Canonical SMILES |
CC12CCCON1OC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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